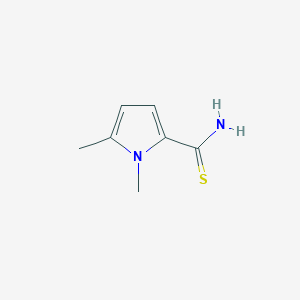

1,5-dimethyl-1H-pyrrole-2-carbothioamide

CAS No.: 134789-90-5

Cat. No.: VC13307652

Molecular Formula: C7H10N2S

Molecular Weight: 154.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 134789-90-5 |

|---|---|

| Molecular Formula | C7H10N2S |

| Molecular Weight | 154.24 g/mol |

| IUPAC Name | 1,5-dimethylpyrrole-2-carbothioamide |

| Standard InChI | InChI=1S/C7H10N2S/c1-5-3-4-6(7(8)10)9(5)2/h3-4H,1-2H3,(H2,8,10) |

| Standard InChI Key | FJBWDQATHDGRDH-UHFFFAOYSA-N |

| SMILES | CC1=CC=C(N1C)C(=S)N |

| Canonical SMILES | CC1=CC=C(N1C)C(=S)N |

Introduction

Structural and Molecular Characteristics

Molecular Formula and Connectivity

The molecular formula of 1,5-dimethyl-1H-pyrrole-2-carbothioamide is C₇H₁₀N₂S, with a molecular weight of 154.24 g/mol . The SMILES notation (CC1=CC=C(N1C)C(=S)N) and InChIKey (FJBWDQATHDGRDH-UHFFFAOYSA-N) confirm its substitution pattern: methyl groups at positions 1 and 5 of the pyrrole ring and a carbothioamide (-C(=S)NH₂) group at position 2 .

Spectroscopic Data

-

Nuclear Magnetic Resonance (NMR): While direct NMR data for this compound is scarce, analogous pyrrole derivatives exhibit characteristic signals. For example, the methyl groups typically resonate near δ 2.3–2.5 ppm, while the thioamide proton appears as a broad singlet around δ 9.2–9.3 ppm .

-

Infrared (IR) Spectroscopy: The thioamide group shows a strong absorption band near 1250–1350 cm⁻¹ (C=S stretch) and 3200–3400 cm⁻¹ (N-H stretch) .

Predicted Physicochemical Properties

Key properties include:

| Property | Value | Source |

|---|---|---|

| Boiling Point | 295.4 ± 42.0 °C | |

| Density | 1.2 ± 0.1 g/cm³ | |

| Collision Cross Section | 133.1 Ų ([M+H]+ adduct) | |

| LogP (Predicted) | 1.8 |

Synthesis and Manufacturing

Synthetic Routes

The compound is synthesized via a two-step protocol:

-

Friedel-Crafts Acylation: Pyrrole-2-carbaldehyde undergoes acylation with trichloroacetyl chloride to form a trichloroacetylpyrrole intermediate .

-

Thioamidation: The intermediate reacts with ammonium thiocyanate (NH₄SCN) in the presence of pyridine and triethylamine, yielding 1,5-dimethyl-1H-pyrrole-2-carbothioamide with an 81% isolated yield.

Scalability and Optimization

Gram-scale production is feasible using crystallization from dichloromethane, avoiding chromatographic purification . Modifications to the reaction conditions (e.g., temperature, solvent) have been explored to enhance yield and purity .

Applications in Medicinal Chemistry

Drug Development

The compound’s scaffold is a promising candidate for:

-

Antibacterial Agents: Addressing multidrug-resistant pathogens like MRSA .

-

Antitubercular Drugs: Overcoming resistance in M. tuberculosis .

-

Anti-Inflammatory Compounds: Pyrrole-2,5-dione derivatives show COX-2 inhibition .

Pharmacokinetic Profiling

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume